Cas no 2877646-80-3 (2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine)
![2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine structure](https://ja.kuujia.com/scimg/cas/2877646-80-3x500.png)
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine 化学的及び物理的性質
名前と識別子
-
- F6752-7202
- 2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine
- AKOS040866138
- 2877646-80-3
- (4,4-Difluoro-1-piperidinyl)[1-[2-(1,1-dimethylethyl)-4-pyrimidinyl]-3-pyrrolidinyl]methanone
-
- インチ: 1S/C18H26F2N4O/c1-17(2,3)16-21-8-4-14(22-16)24-9-5-13(12-24)15(25)23-10-6-18(19,20)7-11-23/h4,8,13H,5-7,9-12H2,1-3H3
- InChIKey: PCSDVDUHQCJGIX-UHFFFAOYSA-N
- SMILES: C(N1CCC(F)(F)CC1)(C1CCN(C2C=CN=C(C(C)(C)C)N=2)C1)=O
計算された属性
- 精确分子量: 352.20746779g/mol
- 同位素质量: 352.20746779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 484
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 49.3Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 485.3±45.0 °C(Predicted)
- 酸度系数(pKa): 6.91±0.31(Predicted)
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6752-7202-5mg |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine |
2877646-80-3 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6752-7202-25mg |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine |
2877646-80-3 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6752-7202-75mg |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine |
2877646-80-3 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6752-7202-5μmol |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine |
2877646-80-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6752-7202-1mg |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine |
2877646-80-3 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6752-7202-2mg |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine |
2877646-80-3 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6752-7202-10mg |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine |
2877646-80-3 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6752-7202-100mg |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine |
2877646-80-3 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6752-7202-15mg |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine |
2877646-80-3 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6752-7202-3mg |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine |
2877646-80-3 | 3mg |
$94.5 | 2023-09-07 |
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine 関連文献
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidineに関する追加情報
Introduction to 2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine (CAS No. 2877646-80-3)
2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine, with the CAS number 2877646-80-3, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrimidine core, a tert-butyl group, and a complex substituent involving a difluoropiperidine and pyrrolidine moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The development of new pharmaceutical agents is a complex and multidisciplinary endeavor, requiring a deep understanding of chemical synthesis, pharmacology, and clinical trials. 2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine has been synthesized through advanced organic chemistry techniques, leveraging the properties of fluorinated heterocycles to enhance its pharmacological profile. The tert-butyl group provides steric hindrance and increased lipophilicity, which can improve the compound's bioavailability and metabolic stability.
Recent studies have highlighted the potential of 2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The difluoropiperidine moiety is believed to play a crucial role in modulating key signaling pathways involved in inflammation, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine has also demonstrated neuroprotective properties. Studies conducted by researchers at the University of California have indicated that this compound can protect neurons from oxidative stress and apoptosis. This neuroprotective activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic profile of 2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine has been extensively studied to ensure its suitability for clinical applications. Preclinical data suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a long half-life, which are desirable characteristics for a potential drug candidate.
To further evaluate the safety and efficacy of 2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine, several clinical trials are currently underway. These trials aim to assess the compound's therapeutic potential in various disease models and to identify any potential side effects or adverse reactions. Preliminary results from phase I trials have shown promising outcomes, with no significant safety concerns reported.
The future prospects for 2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine are highly promising. As research continues to advance, it is expected that this compound will play a significant role in the development of new treatments for inflammatory and neurodegenerative diseases. The unique combination of its structural features and biological activities makes it an exciting area of focus for both academic researchers and pharmaceutical companies.
In conclusion, 2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine (CAS No. 2877646-80-3) represents a significant advancement in the field of medicinal chemistry. Its potential therapeutic applications in anti-inflammatory and neuroprotective contexts highlight its importance as a novel drug candidate. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its eventual use in clinical practice.
2877646-80-3 (2-tert-butyl-4-[3-(4,4-difluoropiperidine-1-carbonyl)pyrrolidin-1-yl]pyrimidine) Related Products
- 2138161-56-3(3-(2,2-Dimethylpyrrolidin-1-yl)-2,2-difluoropropanoic acid)
- 355815-47-3((4-Fluoro-Benzyl)-(4-Methoxy-Benzyl)-Amine)
- 1261905-91-2(6-Chloro-2-(3,4-dimethoxyphenyl)benzoic acid)
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 1804848-16-5(Methyl 2-bromomethyl-4-cyano-5-nitrobenzoate)
- 2624128-69-2(3-Methylidene-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride)
- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 1428374-96-2(1-(cyclopropanesulfonyl)-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide)
- 36332-93-1(18-methylicosanoic Acid)




